
1-Benzyl-4-(dimethylamino)piperidine
Overview
Description
1-Benzyl-4-(dimethylamino)piperidine is a chemical compound with the molecular formula C14H22N2. It belongs to the subclass of piperidines, which are heterocyclic organic compounds containing a piperidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-(dimethylamino)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl chloride in the presence of a base, followed by the addition of dimethylamine. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(dimethylamino)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
Scientific Research Applications
1-Benzyl-4-(dimethylamino)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including analgesics and antipsychotic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter release and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the release of neurotransmitters such as dopamine and serotonin, affecting neuronal signaling pathways. It may also inhibit certain enzymes, leading to altered metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the dimethylamino group.
1-Benzyl-4-(methylamino)piperidine: Contains a methylamino group instead of a dimethylamino group.
N-Benzylpiperidine: Lacks the dimethylamino group and has different pharmacological properties.
Uniqueness
1-Benzyl-4-(dimethylamino)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and dimethylamino groups allows for versatile chemical reactivity and specific interactions with biological targets, making it valuable in medicinal chemistry and research .
Biological Activity
1-Benzyl-4-(dimethylamino)piperidine (BDMP) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential in medicinal chemistry, particularly as a monoamine releasing agent and as an intermediate for synthesizing various pharmaceuticals. This article delves into the biochemical properties, mechanisms of action, and research applications of BDMP, supported by data tables and case studies.
Monoamine Release
BDMP has been shown to selectively release neurotransmitters, notably dopamine, norepinephrine, and serotonin. Among these, it exhibits a higher efficacy for norepinephrine release, making it a candidate for further exploration in neuropharmacology. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic implications in mood disorders and attention-related conditions.
Cellular Effects
The compound influences cellular processes by activating the cAMP signaling pathway. This activation leads to increased intracellular levels of cAMP, which plays a crucial role in various physiological processes including cell metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of BDMP involves its interactions with monoamine transporters, where it inhibits the reuptake of neurotransmitters. This inhibition enhances synaptic availability of these neurotransmitters, thus affecting neuronal signaling pathways. Additionally, BDMP is localized primarily within synaptic vesicles, where it is stored and released upon neuronal stimulation.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Benzylpiperidine | Lacks dimethylamino group | Limited neuropharmacological activity |
1-Benzyl-4-(methylamino)piperidine | Contains methylamino group | Moderate neurotransmitter release |
N-Benzylpiperidine | Lacks dimethylamino group | Different pharmacological properties |
BDMP's unique substitution pattern imparts distinct chemical properties that enhance its biological activity compared to similar compounds.
Medicinal Chemistry
BDMP serves as a building block in the synthesis of various pharmaceuticals, including analgesics and antipsychotic agents. Its role in drug discovery is significant due to its ability to interact with neurotransmitter systems.
Neuropharmacological Studies
Research has indicated that BDMP may have neuroprotective effects. In vitro studies show low toxicity against rat pheochromocytoma (PC12) cells, suggesting safety for potential therapeutic applications . Furthermore, derivatives of BDMP have been explored for their inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .
Case Studies
- Neuroprotective Effects : A study demonstrated that BDMP derivatives exhibited moderate AChE inhibition with IC50 values comparable to established drugs like donepezil. These findings highlight the potential of BDMP in developing treatments for cognitive disorders .
- Synthesis of Hybrid Compounds : Research has focused on synthesizing hybrids incorporating the BDMP structure to enhance cholinergic neurotransmission. These hybrids showed improved binding affinities towards sigma-1 receptors and demonstrated multi-functional profiles against cholinesterases .
Properties
IUPAC Name |
1-benzyl-N,N-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYWDMYARWZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328982 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64168-08-7 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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